(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple stepsThe final step involves the formation of the benzylidene moiety through a condensation reaction with 2-methyl-4-(piperidin-1-yl)benzaldehyde .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzyl derivatives, and substituted piperidine derivatives .
Scientific Research Applications
(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents.
Uniqueness
(5E)-5-[2-methyl-4-(piperidin-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring, a piperidine ring, and a benzylidene group.
Properties
IUPAC Name |
(5E)-5-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-9-21-18(22)17(24-19(21)23)13-15-7-8-16(12-14(15)2)20-10-5-4-6-11-20/h1,7-8,12-13H,4-6,9-11H2,2H3/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKUATNWWXNZLW-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)C=C3C(=O)N(C(=O)S3)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)/C=C/3\C(=O)N(C(=O)S3)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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